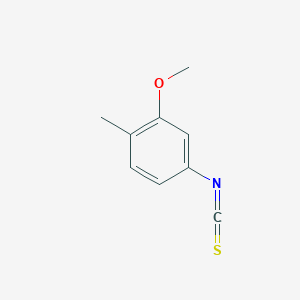

3-Methoxy-4-methylphenyl Isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of isothiocyanate, characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylphenyl isothiocyanate can be synthesized through various methods. One common method involves the reaction of 3-methoxy-4-methylphenylamine with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is carried out in a solvent like dimethylbenzene under mild conditions .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of safer and more efficient methods. For instance, the reaction of primary amines with carbon disulfide followed by treatment with a desulfurating agent like T3P (propane phosphonic acid anhydride) is a practical approach . This method is favored due to its high yield and low toxicity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.

Solvents: Dimethylbenzene, dichloromethane, and tetrahydrofuran are commonly used solvents.

Major Products:

Thioureas: Formed by the reaction with amines.

Dithiocarbamates: Formed by the reaction with carbon disulfide and secondary amines.

Aplicaciones Científicas De Investigación

3-Methoxy-4-methylphenyl isothiocyanate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It has potential antimicrobial and anticancer properties, making it a subject of interest in biological studies.

Medicine: Its derivatives are explored for their therapeutic potential in treating diseases.

Industry: It is used in the production of agrochemicals and as an intermediate in organic synthesis

Mecanismo De Acción

The mechanism of action of 3-methoxy-4-methylphenyl isothiocyanate involves its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules. It can modify proteins and enzymes by forming covalent bonds with amino acid residues, thereby affecting their function. This property is exploited in its antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

- 4-Methoxyphenyl isothiocyanate

- Phenyl isothiocyanate

- 4-Methylphenyl isothiocyanate

Comparison: 3-Methoxy-4-methylphenyl isothiocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to 4-methoxyphenyl isothiocyanate, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .

Actividad Biológica

3-Methoxy-4-methylphenyl isothiocyanate (also known as 3-Methyl-4-methoxyphenyl isothiocyanate) is a compound belonging to the isothiocyanate family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in agriculture and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NOS, with a molecular weight of approximately 195.26 g/mol. The compound features a phenyl ring substituted with a methoxy group at the para position and a methyl group at the meta position, along with an isothiocyanate functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast cancer) : Exhibited IC50 values ranging from 0.1 to 0.5 µM, indicating potent antiproliferative activity.

- HepG2 (human liver cancer) : Demonstrated moderate cytotoxicity with IC50 values around 1 µM.

- HT-29 (human colon cancer) : Showed effectiveness with IC50 values of approximately 0.8 µM.

Table 1: Anticancer Activity of this compound

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways, including those related to oxidative stress and cell cycle regulation.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties . Its efficacy against various pathogens has been documented, particularly in enhancing the susceptibility of drug-resistant bacteria to conventional antibiotics.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Salmonella Typhimurium | 50 µg/mL | |

| Escherichia coli | 30 µg/mL | |

| Staphylococcus aureus | 25 µg/mL |

The compound's ability to disrupt bacterial membranes and inhibit biofilm formation contributes to its antimicrobial efficacy.

Agricultural Applications

In agricultural contexts, isothiocyanates are recognized for their fungicidal properties . Research indicates that this compound can serve as a natural pesticide, effectively controlling various phytopathogenic fungi.

Table 3: Agricultural Efficacy

| Fungal Pathogen | Efficacy (%) at 100 µg/mL | Reference |

|---|---|---|

| Fusarium oxysporum | 85% | |

| Botrytis cinerea | 78% | |

| Rhizoctonia solani | 90% |

The compound's mechanism in agriculture likely involves the inhibition of fungal growth through disruption of cellular processes.

Case Studies

A notable case study involved the application of this compound in combination with traditional chemotherapy agents. In vitro studies showed enhanced anticancer effects when used alongside doxorubicin in MCF-7 cells, suggesting a potential role in combination therapy for breast cancer treatment.

Propiedades

Fórmula molecular |

C9H9NOS |

|---|---|

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

4-isothiocyanato-2-methoxy-1-methylbenzene |

InChI |

InChI=1S/C9H9NOS/c1-7-3-4-8(10-6-12)5-9(7)11-2/h3-5H,1-2H3 |

Clave InChI |

XEGGBUNVWNQIQE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)N=C=S)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.